molecular formula C25H26N8OS B10958443 2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide CAS No. 1006349-07-0

2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide

Cat. No.: B10958443
CAS No.: 1006349-07-0
M. Wt: 486.6 g/mol
InChI Key: DIHOIDAQVIJNLJ-UHFFFAOYSA-N
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Description

2-[(3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often starts with the cyclization of appropriate precursors such as hydrazones and pyridine derivatives under acidic or basic conditions.

    Functionalization: The core structure is then functionalized by introducing cyclopropyl and phenyl groups through reactions such as Friedel-Crafts acylation or alkylation.

    Coupling with Hydrazinecarbothioamide: The final step involves coupling the functionalized pyrazolo[3,4-b]pyridine with hydrazinecarbothioamide under conditions that promote the formation of the desired carbonyl and hydrazine linkages.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine and thioamide moieties, leading to the formation of sulfoxides or sulfonamides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation Products: Sulfoxides, sulfonamides.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, substituted pyrazolo[3,4-b]pyridines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets such as kinases and receptors is of particular interest.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of kinase activity, which can result in reduced cell proliferation and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-{2-[2-(trifluoromethoxy)phenyl]ethyl}hydrazinecarbothioamide
  • 2-[(3,6-Dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(trifluoroacetyl)-3-piperidinyl]hydrazinecarboxamide

Uniqueness

Compared to similar compounds, 2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

1006349-07-0

Molecular Formula

C25H26N8OS

Molecular Weight

486.6 g/mol

IUPAC Name

1-[(3,6-dicyclopropyl-1-phenylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-(1,5-dimethylpyrazol-4-yl)thiourea

InChI

InChI=1S/C25H26N8OS/c1-14-20(13-26-32(14)2)28-25(35)30-29-24(34)18-12-19(15-8-9-15)27-23-21(18)22(16-10-11-16)31-33(23)17-6-4-3-5-7-17/h3-7,12-13,15-16H,8-11H2,1-2H3,(H,29,34)(H2,28,30,35)

InChI Key

DIHOIDAQVIJNLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NC(=S)NNC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C5CC5)C6CC6

Origin of Product

United States

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